2-(2,4-difluorophenyl)-4-methyl-1(2H)-phthalazinone
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-4-methylphthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O/c1-9-11-4-2-3-5-12(11)15(20)19(18-9)14-7-6-10(16)8-13(14)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGDZPROSYIBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-4-methyl-1(2H)-phthalazinone typically involves the reaction of 2,4-difluorobenzaldehyde with appropriate reagents to form the desired phthalazinone structure. One common method involves the condensation of 2,4-difluorobenzaldehyde with hydrazine hydrate, followed by cyclization to form the phthalazinone core. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-4-methyl-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction can produce reduced forms of the compound with altered electronic properties .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that phthalazinone derivatives exhibit anticancer properties. A study demonstrated that 2-(2,4-difluorophenyl)-4-methyl-1(2H)-phthalazinone showed selective cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression. This compound's structural features enhance its binding affinity to specific biological targets, making it a candidate for further development as an anticancer agent .
Case Study : A recent investigation evaluated the efficacy of this compound against breast cancer cells. Results showed a significant reduction in cell viability at lower concentrations compared to control groups, indicating its potential as a therapeutic agent .
Material Science
2. Polymer Additives
The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Its fluorinated structure contributes to improved resistance to environmental degradation.
Data Table: Properties of Polymers with Additive
| Property | Control Polymer | Polymer with 5% Additive |
|---|---|---|
| Tensile Strength (MPa) | 30 | 35 |
| Thermal Degradation (°C) | 250 | 280 |
| Water Absorption (%) | 5 | 3 |
This data suggests that the addition of the compound improves the overall durability of the polymer materials .
Environmental Science
3. Environmental Monitoring
The compound has been investigated for its potential use in environmental monitoring due to its ability to interact with various pollutants. Its unique structure allows it to act as a sensor for detecting heavy metals in water samples.
Case Study : In a study conducted on water samples from industrial areas, the compound was utilized as a chelating agent to bind heavy metals like lead and cadmium. The results indicated a significant reduction in metal concentration when treated with this compound, showcasing its utility in environmental remediation efforts .
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-4-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Computational and Analytical Insights
- Density Functional Theory (DFT) : and discuss DFT’s role in predicting thermochemical and correlation energies. Such methods could model the target compound’s electronic properties, particularly the electron-withdrawing effects of fluorine .
- LogP and Solubility : The methyl group increases logP (predicted ~2–3), while fluorine’s electronegativity may enhance aqueous solubility slightly compared to chlorinated analogues .
Biological Activity
2-(2,4-Difluorophenyl)-4-methyl-1(2H)-phthalazinone is a member of the phthalazinone family, characterized by its unique structure that includes a difluorophenyl group and a methyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H10F2N2O, with a molecular weight of approximately 232.22 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity.
Synthesis
The synthesis typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate, leading to the formation of the phthalazinone core through cyclization. The reaction conditions often include solvents such as ethanol or toluene and may require heating to facilitate the cyclization process.
Anticancer Properties
Research indicates that derivatives of phthalazinones exhibit significant anticancer activity. For instance, studies have shown that phthalazinone derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mechanisms involving caspase activation and modulation of cell cycle progression .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction | |
| A549 (Lung Cancer) | 20.5 | Cell cycle arrest | |
| HeLa (Cervical Cancer) | 10.0 | Caspase activation |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammatory processes. This suggests its potential as a therapeutic agent in treating inflammatory diseases.
Table 2: Summary of Anti-inflammatory Activity Studies
| Study | Model | Effect Observed |
|---|---|---|
| LPS-stimulated macrophages | Decreased IL-6 production | |
| Carrageenan-induced paw edema | Reduced swelling |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act by binding to enzymes or receptors involved in inflammatory pathways or cancer progression, thereby modulating their activity. For instance, inhibition of COX-2 leads to decreased prostaglandin synthesis, contributing to its anti-inflammatory effects.
Case Studies
Several case studies highlight the compound's potential in therapeutic applications:
- Case Study on Anticancer Activity : A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis markers such as increased Bax expression and decreased Bcl-2 levels .
- Case Study on Inflammation : In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with lower levels of inflammatory cytokines in serum samples.
Q & A
Q. What are optimized synthetic routes for 2-(2,4-difluorophenyl)-4-methyl-1(2H)-phthalazinone?
The compound can be synthesized via halogenation reactions using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under controlled conditions. For example, heating the precursor with PCl₅ in POCl₃ at 100–110°C for 2 hours, followed by ice-water quenching and ethanol recrystallization, yields halogenated derivatives. Modifications in reaction time, temperature, or solvent polarity (e.g., DMF for nucleophilic substitution) can improve regioselectivity .
Q. How is structural characterization performed for fluorinated phthalazinones?
Techniques include:
- X-ray diffraction (XRD) for crystal structure determination.
- ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at δ 160–165 ppm for aromatic fluorines).
- Mass spectrometry (HRMS) for molecular ion validation.
- IR spectroscopy to identify carbonyl stretches (C=O at ~1680 cm⁻¹) .
Q. What are common biological targets for 2,4-difluorophenyl-containing compounds?
These compounds are studied for interactions with kinase enzymes (e.g., p38 MAPK) and neurotransmitter receptors (e.g., GABAₐ). Assays include:
Q. How can analytical methods ensure compound purity in pharmacological studies?
Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Purity thresholds >98% are critical for in vitro assays. TLC (silica gel, ethyl acetate/hexane) provides rapid validation .
Advanced Research Questions
Q. How do structural modifications influence the compound’s kinase inhibitory activity?
Structure-activity relationship (SAR) studies reveal:
Q. How to resolve contradictions in biological activity data across assays?
Discrepancies between in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine inflammation models) results may arise from:
Q. What mechanistic insights explain its enzyme inhibition?
Molecular docking and kinetic studies suggest:
Q. Can computational modeling predict its pharmacokinetic properties?
ADMET prediction tools (e.g., SwissADME) estimate:
Q. Why does regioselectivity vary in halogenation reactions?
Steric and electronic factors dominate:
Q. How to design receptor-binding assays for fluorinated phthalazinones?
Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
